Chimmitecan

Vue d'ensemble

Description

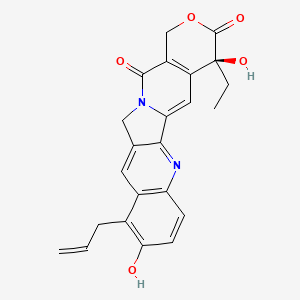

Chimmitecan, also known as (S)-9-Allyl-10-Hydroxycamptothecin, is a novel 9-small-alkyl-substituted lipophilic camptothecin . It is a potent inhibitor of topoisomerase I and exhibits anticancer activity . Chimmitecan has shown improved anticancer pharmacologic profiles both in vitro and in vivo .

Chemical Reactions Analysis

Chimmitecan has been shown to exhibit potent cytotoxicity, comparable to SN38 and topotecan . It inhibits topoisomerase I catalytic activity and traps and stabilizes covalent topoisomerase I-DNA complexes . It also causes DNA damage, G2-M phase arrest, and apoptosis in human leukemia HL60 cells .Applications De Recherche Scientifique

Anticancer Pharmacologic Profiles

Chimmitecan, a novel 9-substituted lipophilic camptothecin, shows impressive antitumor activities and pharmacologic profiles. Its cytotoxicity is more potent than SN38 and topotecan, and it's effective against multidrug resistance (MDR) cells without being affected by human serum albumin. Chimmitecan inhibits topoisomerase I, causes DNA damage, G2-M phase arrest, and apoptosis, displaying significant in vivo antitumor activities in various human carcinoma xenografts. These properties make chimmitecan a potent inhibitor of topoisomerase I with outstanding activity in vitro and in vivo, indicating its therapeutic potential in clinical settings (Huang et al., 2007).

Pharmacokinetics and Metabolism

Simmitecan, an ester prodrug of chimmitecan, undergoes hydrolysis to produce active chimmitecan. A validated HPLC-MS/MS method for determining simmitecan and chimmitecan in human plasma has been developed, aiding in pharmacokinetic studies of simmitecan in Chinese patients with advanced solid tumors. This method is essential for understanding the drug's behavior in the human body and its efficacy in treating cancer (Zhou et al., 2021).

Promising Anticancer Drug Candidate

Chimmitecan has been identified as a promising anticancer drug candidate due to its potency and effectiveness in treating various cancers. Its ability to overcome the drawbacks of water-soluble camptothecin analogs, coupled with strong action on topoisomerase I, leads to significant DNA damage, cell cycle arrest, and apoptosis. These characteristics, along with its efficacy in oral administration and anti-MDR activity, highlight its potential as an effective anticancer therapy (Huang et al., 2006).

Propriétés

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-3-5-13-14-8-12-10-25-18(20(12)24-17(14)6-7-19(13)26)9-16-15(21(25)27)11-30-22(28)23(16,29)4-2/h3,6-9,26,29H,1,4-5,10-11H2,2H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXPNDLHTNUMIK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chimmitecan | |

CAS RN |

185425-25-6 | |

| Record name | Chimmitecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185425256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIMMITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889O97XDAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)